N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the pyrrolidine ring is alkylated with a 4-methylphenyl group.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction, where the pyrrolidine derivative is reacted with an appropriate acylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its pyrrolidine structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy group and the pyrrolidine ring can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylpyrrolidines: Compounds with a phenyl group attached to the pyrrolidine ring, such as phenylpyrrolidine and its derivatives.
Uniqueness
What sets N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide apart is the combination of the hydroxy group, the 4-methylphenyl group, and the prop-2-enamide moiety. This unique structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler pyrrolidine derivatives.
Properties
IUPAC Name |
N-ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-16(21)19(5-2)12-17(22)20-11-10-18(23,13-20)15-8-6-14(3)7-9-15/h4,6-9,23H,1,5,10-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRSJZBLSMMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(C1)(C2=CC=C(C=C2)C)O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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